Physicochemical Properties and Stability Profiling of 2-Benzylcyclopentan-1-amine: A Technical Whitepaper
Physicochemical Properties and Stability Profiling of 2-Benzylcyclopentan-1-amine: A Technical Whitepaper
Executive Summary
2-Benzylcyclopentan-1-amine (C₁₂H₁₇N) is a structurally versatile primary aliphatic amine increasingly utilized as a foundational pharmacophore and synthetic building block in drug discovery. Its unique architecture—a rigid cyclopentyl ring bridging a basic amine and a lipophilic benzyl group—imparts distinct physicochemical properties that influence its pharmacokinetics, target binding (e.g., GPCRs and CNS targets), and chemical stability.
This whitepaper provides an in-depth analysis of the physicochemical properties, degradation kinetics, and stability of 2-benzylcyclopentan-1-amine. Designed for researchers and analytical scientists, it details self-validating experimental workflows for forced degradation and thermodynamic profiling, grounded in authoritative pharmaceutical standards.
Molecular Architecture and Physicochemical Profiling
The behavior of 2-benzylcyclopentan-1-amine in biological and synthetic systems is dictated by its stereochemistry and ionization state. The cyclopentyl ring restricts the conformational flexibility of the benzyl and amine substituents, locking them into specific spatial arrangements (cis/trans isomers). This rigidity enhances target affinity by reducing the entropic penalty upon binding but also affects the molecule's solvation shell and lipophilicity.
As a primary aliphatic amine, the molecule is highly basic. According to standard predictive models for drug-like properties , the pKₐ is approximately 10.4, meaning it exists almost exclusively in its protonated (cationic) state at physiological pH (7.4).
Table 1: Key Physicochemical Parameters
Note: Values are synthesized from standard cheminformatics data and predictive modeling for the free base form.
| Parameter | Value | Scientific Implication |
| Molecular Formula | C₁₂H₁₇N | Defines the baseline mass for MS/MS identification. |
| Molecular Weight | 175.27 g/mol | Low MW allows for extensive downstream functionalization. |
| Monoisotopic Mass | 175.1361 u | Critical for high-resolution mass spectrometry (HRMS) tracking. |
| LogP (Predicted) | ~2.8 | Moderate lipophilicity; requires organic co-solvents for neutral pH assays. |
| pKₐ (Amine) | ~10.4 | Highly ionized at pH 7.4; dictates salt-form selection (e.g., HCl salt). |
| TPSA | 26.0 Ų | Excellent blood-brain barrier (BBB) permeability potential. |
| Rotatable Bonds | 3 | Low entropic penalty during receptor binding. |
| H-Bond Donors / Acceptors | 1 / 1 | Capable of forming critical hydrogen bonds in binding pockets. |
Chemical Stability and Degradation Kinetics
Understanding the degradation pathways of 2-benzylcyclopentan-1-amine is critical for formulation development and shelf-life determination. The molecule contains two primary sites of chemical liability: the primary amine and the benzylic carbon .
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Oxidative Susceptibility: The primary amine is susceptible to N-oxidation in the presence of peroxides or radical initiators, forming hydroxylamines or N-oxides. Concurrently, the benzylic position (which is activated by the adjacent phenyl ring) is prone to auto-oxidation, potentially yielding benzylic alcohols or ketones.
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Thermal/Hydrolytic Stability: Lacking hydrolyzable functional groups (like esters or amides), the core structure is highly resistant to aqueous hydrolysis. However, extreme thermal stress in the presence of oxygen can lead to deamination.
Fig 1. Primary degradation pathways of 2-benzylcyclopentan-1-amine under environmental stress.
Experimental Workflows & Protocols
To ensure scientific integrity, analytical protocols must be self-validating. The following methodologies are designed to establish the stability and physicochemical profile of 2-benzylcyclopentan-1-amine, incorporating causality for every procedural step.
Protocol 1: Forced Degradation & Stability-Indicating Assay (SIA)
This protocol aligns with the for stress testing of drug substances.
Objective: To generate a primary degradation profile while maintaining a mass balance of 95–105%, ensuring no volatile degradants are lost.
Step-by-Step Methodology:
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Sample Preparation: Prepare a 1.0 mg/mL stock solution of 2-benzylcyclopentan-1-amine.
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Causality: Because the free base has a LogP of ~2.8, it will precipitate in pure water at high pH. Use a 50:50 Methanol:Water (v/v) diluent to ensure complete solvation across all pH ranges during stress testing.
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Stress Application:
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Acidic: Add 0.1 N HCl (Target pH ~1). Incubate at 60°C for 48 hours.
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Basic: Add 0.1 N NaOH (Target pH ~13). Incubate at 60°C for 48 hours.
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Oxidative: Add 3% H₂O₂. Incubate at room temperature for 24 hours.
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Photolytic: Expose to 1.2 million lux hours and 200 watt hours/m² UV light.
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Quenching & Neutralization: Neutralize acidic/basic samples to pH 7.0 using NaOH or HCl. Quench oxidative samples with sodium metabisulfite.
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Causality: Quenching arrests the degradation process. The goal is to achieve 10–20% API degradation. Exceeding 20% risks the formation of secondary degradants, which obscure the primary degradation mechanism and complicate mass balance calculations.
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UHPLC-MS/MS Analysis: Inject samples onto a C18 column using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
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Causality: Formic acid ensures the amine remains fully protonated (cationic), improving peak shape by preventing secondary interactions with residual silanols on the silica column phase.
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Fig 2. Step-by-step forced degradation workflow for stability-indicating assay development.
Protocol 2: Determination of pKₐ via Potentiometric Titration
Accurate pKₐ determination is vital for predicting in vivo absorption and formulation strategies, as outlined in foundational physicochemical texts .
Objective: To empirically determine the aqueous pKₐ of the primary amine.
Step-by-Step Methodology:
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Co-Solvent Preparation: Due to the poor aqueous solubility of the neutral free base, prepare three solutions of the compound in varying ratios of Methanol:Water (e.g., 30%, 40%, and 50% MeOH).
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Titration: Acidify the solution to pH 2.0 using standardized 0.5 N HCl to fully protonate the amine. Titrate with standardized 0.5 N NaOH under a nitrogen atmosphere up to pH 12.0.
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Causality: The nitrogen atmosphere prevents atmospheric CO₂ from dissolving into the basic solution, which would form carbonic acid and artificially alter the titration curve.
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Yasuda-Shedlovsky Extrapolation: Plot the apparent pKₐ (psKₐ) obtained in the co-solvent mixtures against the reciprocal of the dielectric constant of the solvent mixtures.
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Causality: Extrapolating the linear regression to the dielectric constant of pure water (approx. 78.3 at 25°C) yields the true aqueous pKₐ, circumventing the precipitation issues that occur in pure aqueous assays.
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Conclusion
2-Benzylcyclopentan-1-amine presents a highly stable, rigid scaffold ideal for modern drug design. While highly resistant to hydrolysis, its susceptibility to N-oxidation and benzylic oxidation requires careful formulation, often necessitating the use of antioxidants or salt-form optimization (e.g., hydrochloride or mesylate salts) to ensure long-term stability. By employing rigorous, self-validating analytical workflows like those detailed above, researchers can accurately map its physicochemical boundaries and accelerate its application in synthetic and medicinal chemistry.
References
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PubChem. "cis-(1S,2R)-2-benzylcyclopentan-1-amine" (CID 12757862). National Center for Biotechnology Information. Available at:[Link] [1]
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ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)". European Medicines Agency (EMA). Available at:[Link] [2]
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Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State". John Wiley & Sons. Available at:[Link] [3]
Caption: Reductive amination of cyclopentanone with benzylamine to yield N-benzylcyclopentan-1-amine.
